

Application Note: Quantification of Avenacein Y using HPLC-DAD

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Compound of Interest

Compound Name: Avenacein Y

Cat. No.: B1666146

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Introduction

Avenacein Y, also known as Lateropyrone or Antibiotic Y, is a mycotoxin produced by various *Fusarium* species, notably *Fusarium avenaceum*. This fungus is a common pathogen of cereal crops, and the presence of its secondary metabolites, such as **Avenacein Y**, is a concern for food safety and agricultural industries. Accurate quantification of **Avenacein Y** is crucial for toxicological studies, food quality control, and in the research and development of antifungal agents. This application note provides a detailed protocol for the quantification of **Avenacein Y** in fungal cultures and contaminated grain samples using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The proposed method is based on established principles for mycotoxin analysis.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and HPLC-DAD analysis for the quantification of **Avenacein Y**.

Materials and Reagents

- **Avenacein Y** (Lateropyrone) analytical standard (>95% purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (analytical grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Syringe filters (0.22 μm , PTFE or nylon)

Standard Solution Preparation

- Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Avenacein Y** standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at -20°C in an amber vial. **Avenacein Y** is moderately soluble in methanol.[\[1\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial conditions (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.1 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$. These will be used to construct the calibration curve.

Sample Preparation

The following are two proposed extraction methods, one for fungal cultures and one for grain samples.

A. Extraction from Fungal Culture:

- Grow *Fusarium avenaceum* on a suitable solid medium (e.g., Potato Dextrose Agar) or in a liquid culture.[\[2\]](#)

- For solid cultures, excise and weigh a portion of the mycelium and agar. For liquid cultures, separate the mycelium from the broth by filtration.
- Homogenize the sample with a 10-fold volume of methanol/water (70:30, v/v).
- Shake or vortex the mixture for 30-60 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 μ m syringe filter into an HPLC vial.

B. Extraction from Grain Samples (Adapted QuEChERS method):[\[3\]](#)[\[4\]](#)

- Homogenize a representative sample of the grain to a fine powder.
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and let it hydrate for 15 minutes.
- Add 10 mL of acetonitrile with 1% formic acid.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18 sorbent.
- Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
- Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 500 μ L of the initial mobile phase.
- Filter through a 0.22 μ m syringe filter into an HPLC vial.

HPLC-DAD Conditions

The following are proposed starting conditions for the HPLC-DAD analysis of **Avenacein Y**, based on methods for similar mycotoxins and pyrone-containing compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Parameter	Recommended Condition
HPLC System	A quaternary or binary HPLC system with a degasser, autosampler, column oven, and Diode Array Detector.
Column	Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A	Water with 0.1% Formic Acid.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid.
Gradient Elution	0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B (equilibration).
Flow Rate	1.0 mL/min.
Injection Volume	10 µL.
Column Temperature	30°C.
DAD Wavelength	Detection: 254 nm and 320 nm. Spectral Scan: 200-400 nm for peak purity and identity confirmation.

Note on Wavelength Selection: **Avenacein Y** possesses a conjugated pyrone structure. While a specific UV-Vis spectrum is not widely published, compounds with similar chromophores exhibit significant absorbance in the UV region.[\[8\]](#)[\[9\]](#) A DAD is recommended to determine the optimal absorption maximum for **Avenacein Y**, which is predicted to be in the range of 250-350 nm.

Data Presentation and Quantitative Analysis

Calibration Curve

Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area of **Avenacein Y** against the corresponding concentration. The linearity of the method should be evaluated by the coefficient of determination (R^2), which should ideally be ≥ 0.998 .

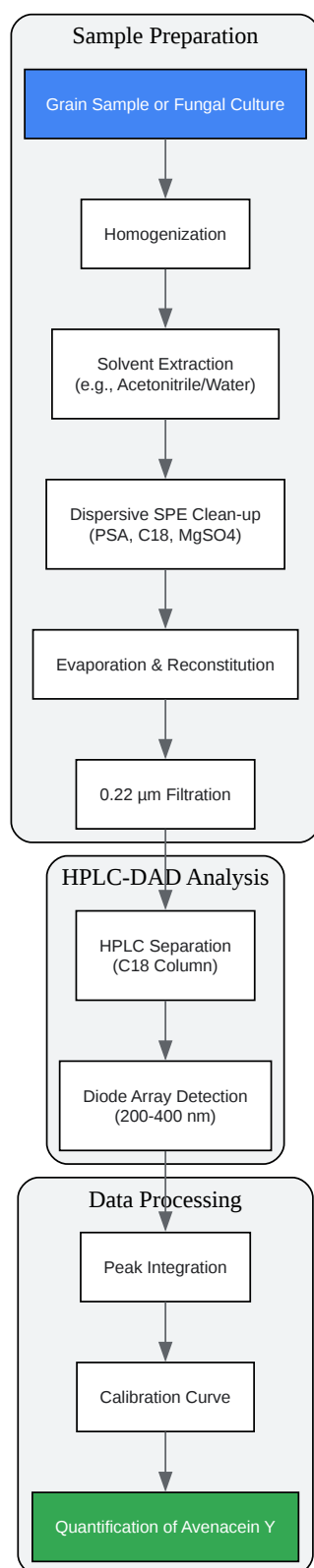
Method Validation Parameters (Hypothetical)

A full method validation should be performed according to ICH guidelines. The following table presents hypothetical but typical performance characteristics for a mycotoxin HPLC-DAD method.

Validation Parameter	Expected Range/Value
Linearity (R^2)	≥ 0.998
Range	0.1 - 50 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$
Accuracy (Recovery)	85 - 110%
Precision (RSD%)	< 5% for repeatability; < 10% for intermediate precision
Specificity	No interfering peaks at the retention time of Avenacein Y

Visualizations

Experimental Workflow Diagram



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